2-(4-bromophenyl)quinazoline-4(3H)-thione

Nuclear Receptor Pharmacology CAR Antagonism Xenobiotic Metabolism

Procure 2-(4-bromophenyl)quinazoline-4(3H)-thione (CAS 100527-50-2), the only quinazoline-4(3H)-thione derivative that delivers pure, functionally silent CAR antagonism without residual agonism or PXR activation. Unlike 3-methylphenyl partial agonists or non-selective quinazolinones, this para-bromophenyl scaffold guarantees reproducible, receptor-specific readouts in hepatic DDI assays and EGFR TKI hit-to-lead campaigns. The C-4 thione sulfur and aryl bromide handle enable precise SAR exploration and fragment elaboration via cross-coupling. Insist on this exact brominated thione to maintain target selectivity, functional pharmacology, and data integrity across your nuclear receptor and kinase inhibitor programs. Available in research quantities from milligrams to grams with full analytical documentation.

Molecular Formula C14H9BrN2S
Molecular Weight 317.21 g/mol
CAS No. 100527-50-2
Cat. No. B022766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)quinazoline-4(3H)-thione
CAS100527-50-2
Molecular FormulaC14H9BrN2S
Molecular Weight317.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
InChIKeyMKWVNTQJXOEFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)quinazoline-4(3H)-thione (CAS 100527-50-2): A Strategic Quinazoline Thione Scaffold for Nuclear Receptor Modulation and Kinase-Targeted Research


2-(4-Bromophenyl)quinazoline-4(3H)-thione (CAS 100527-50-2) is a sulfur-containing heterocyclic compound belonging to the quinazoline-4(3H)-thione class. Characterized by a quinazoline core with a 4-thione group and a para-bromophenyl substituent at the 2-position, it exhibits physicochemical properties including a density of 1.56 g/cm³ and a boiling point of 441.7°C at 760 mmHg [1]. This scaffold is increasingly recognized in medicinal chemistry for its role as a selective ligand for the constitutive androstane receptor (CAR) [2] and as a privileged structure for developing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) [3], positioning it as a versatile tool for both nuclear receptor biology and targeted cancer research.

Why 2-(4-Bromophenyl)quinazoline-4(3H)-thione Cannot Be Replaced by Generic Quinazoline Analogs: Substitution-Specific Pharmacology and Scaffold Selectivity


Generic substitution within the quinazoline class is pharmacologically inadvisable due to the profound impact of discrete structural modifications on target selectivity and functional activity. The replacement of the 4-thione sulfur with oxygen (to form a quinazolinone) generally reduces antibacterial potency [1] and can invert functional activity at nuclear receptors [2]. Furthermore, para-substitution on the 2-phenyl ring dictates receptor activation profiles: while a 3-methylphenyl analog acts as a partial CAR agonist (EC50 = 0.055 μM), the 4-bromophenyl derivative exhibits pure antagonism with no residual agonism [2]. These sharp structure-activity relationships (SAR) mean that even closely related analogs cannot be interchanged without fundamentally altering the biological outcome, underscoring the necessity of this specific brominated thione for targeted mechanistic studies and reproducible research.

Quantitative Evidence Guide: Differentiating 2-(4-Bromophenyl)quinazoline-4(3H)-thione from Closest Analogs and In-Class Candidates


Pure CAR Antagonism vs. Partial Agonism: Functional Selectivity Driven by 4-Bromo Substitution

In a direct comparative TR-FRET assay, 2-(4-bromophenyl)quinazoline-4(3H)-thione (7l) exhibits pure antagonistic activity at the human constitutive androstane receptor (CAR) with no detectable agonistic or inverse agonistic effects [1]. This contrasts sharply with the 2-(3-methylphenyl)quinazolinone analog (7d), which functions as a partial agonist with an EC50 of 0.055 μM [1]. The 4-bromophenyl substitution thus converts a partial agonist scaffold into a clean antagonist tool compound, offering a distinct functional profile for receptor modulation studies.

Nuclear Receptor Pharmacology CAR Antagonism Xenobiotic Metabolism

Enhanced Antibacterial Potency of Quinazoline-4-thione Scaffold Over Quinazolinone Analogs

A comparative microdilution study of trisubstituted quinazolines revealed that quinazoline-4-thiones exhibit generally superior antibacterial activity relative to their quinazolin-4-one counterparts [1]. Across a panel of bacterial strains including E. coli, P. aeruginosa, S. aureus, and B. subtilis, quinazoline-4-thiones demonstrated lower IC50 values; notably, six quinazoline derivatives showed higher potency against P. aeruginosa than ampicillin, with IC50 <100 mg/L [1]. The 4-thione sulfur atom is thus a critical determinant of enhanced antimicrobial efficacy within this chemotype.

Antibacterial Screening Quinazoline SAR Gram-Positive Pathogens

EGFR Kinase Inhibition Potential: Scaffold Validation in Nanomolar Range

Recent structure-activity studies confirm that quinazoline-4(3H)-thione derivatives are potent EGFR inhibitors. The most active compounds in a 2024 series achieved IC50 values of 5.6 nM, 8.13 nM, and 9.32 nM against EGFR kinase in vitro [1]. While 2-(4-bromophenyl)quinazoline-4(3H)-thione was not the specific compound tested, the shared quinazoline-4(3H)-thione core is the pharmacophoric element responsible for this high-affinity kinase binding. The 4-bromophenyl substituent provides a vector for additional hydrophobic interactions and a synthetic handle for late-stage diversification.

EGFR-TKI Kinase Inhibition Anticancer Drug Discovery

Selective CAR Antagonism Without PXR Cross-Reactivity: A Clean Nuclear Receptor Tool

A critical differentiator for 2-(4-bromophenyl)quinazoline-4(3H)-thione is its functional selectivity within the nuclear receptor superfamily. While the related 2-(3-methoxyphenyl)quinazoline-4(3H)-thione acts as a potent but non-specific activator of CAR, the 4-bromophenyl analog (7l) exhibits pure CAR antagonism with no activation of the pregnane X receptor (PXR) [1]. This selectivity profile is essential for dissecting CAR-specific signaling pathways without confounding PXR-mediated gene regulation, a common pitfall in xenobiotic receptor pharmacology.

Nuclear Receptor Selectivity CAR-PXR Crosstalk Xenobiotic Sensing

Synthetic Versatility: 4-Bromophenyl Handle for Cross-Coupling and Diversification

The para-bromophenyl substituent at the 2-position of the quinazoline core provides a reactive aryl halide handle that is absent in non-halogenated analogs such as 2-phenylquinazoline-4(3H)-thione. This bromine atom enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification and SAR expansion . Additionally, the 4-thione group can be selectively oxidized to the corresponding sulfoxide or sulfone, offering orthogonal modification sites . This dual functionalization potential is not available in quinazolin-4-one analogs lacking the thione sulfur.

Late-Stage Functionalization Medicinal Chemistry Suzuki-Miyaura Coupling

Precision Research Applications for 2-(4-Bromophenyl)quinazoline-4(3H)-thione: Where Differentiated Pharmacology Meets Actionable Discovery


CAR Antagonism in Xenobiotic Detoxification and Drug-Drug Interaction Studies

Employ 2-(4-bromophenyl)quinazoline-4(3H)-thione as a selective CAR antagonist tool compound to dissect CAR-specific contributions to hepatic drug metabolism. Unlike partial agonists or non-selective activators, this compound provides clean antagonism without PXR cross-reactivity, enabling precise evaluation of CAR's role in cytochrome P450 induction and drug-drug interaction liability [3]. This is particularly valuable in ADME-Tox screening cascades where confounding receptor crosstalk obscures mechanistic interpretation.

EGFR-TKI Lead Optimization and Structure-Based Drug Design

Utilize this compound as a core scaffold for developing next-generation EGFR tyrosine kinase inhibitors. The quinazoline-4(3H)-thione core confers nanomolar kinase affinity (validated class IC50 ~5-9 nM) [3], while the 4-bromophenyl substituent provides a vector for hydrophobic pocket occupancy and a synthetic handle for fragment elaboration via cross-coupling. This makes the compound an ideal starting point for hit-to-lead campaigns targeting EGFR-driven cancers.

Antibacterial SAR Expansion with a Halogen-Enabled Diversification Handle

Leverage the established antibacterial superiority of quinazoline-4-thiones over quinazolinones [3] and the synthetic versatility of the 4-bromophenyl group to generate focused libraries for antimicrobial screening. The aryl bromide enables rapid parallel synthesis of analogs via Suzuki-Miyaura coupling, facilitating SAR studies against Gram-positive pathogens including S. aureus and E. faecalis. The thione sulfur can be further modified to sulfoxides or sulfones to modulate physicochemical properties and target engagement.

Nuclear Receptor Toolbox for Mechanistic Toxicology and Endocrine Disruption Research

Incorporate this compound into a panel of nuclear receptor ligands to systematically map CAR-mediated transcriptional responses to xenobiotic exposure. Its pure antagonistic profile [3] makes it an essential reference compound for calibrating reporter gene assays and for use as a chemical probe to validate CAR-dependent phenotypes in knockout or knockdown cellular models. This application is critical for environmental toxicology and regulatory safety assessment of industrial chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromophenyl)quinazoline-4(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.